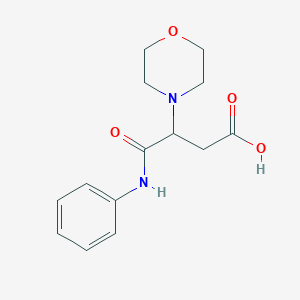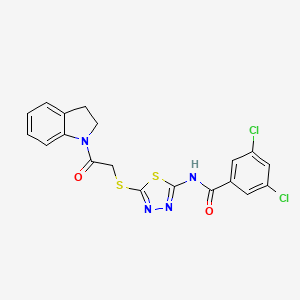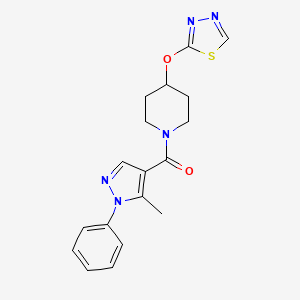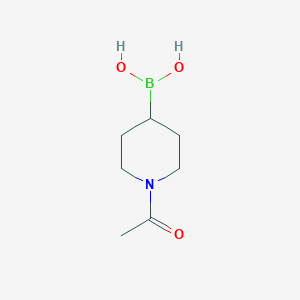
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a butanoic acid group, which is a four-carbon chain with a carboxylic acid group at one end . The butanoic acid group also contains a phenylamino group, which consists of a phenyl ring (a six-membered carbon ring) attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general knowledge of organic chemistry. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The butanoic acid group is a four-carbon chain with a carboxylic acid group at one end . The phenylamino group consists of a phenyl ring attached to an amino group .Applications De Recherche Scientifique
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment : A derivative of 3-aryl(pyrrolidin-1-yl)butanoic acids, which includes structures similar to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, has been investigated for its high affinity and selectivity for the αvβ6 integrin. This research suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Anticonvulsant Activities : Studies have shown that derivatives of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid exhibit anticonvulsant activities. This was demonstrated using nicotine and corazole convulsion models, suggesting their potential in developing anticonvulsant drugs (Yakovleva et al., 2020).
Synthesis of Biologically Active Heterocyclic Compounds : This compound serves as an important intermediate in synthesizing biologically active heterocyclic compounds. Its structural properties, such as the morpholine ring adopting a chair conformation, play a key role in this application (Mazur et al., 2007).
Antimicrobial and Analgesic Activity : Some derivatives of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid exhibit moderate antimicrobial and analgesic activities. This indicates potential applications in the development of new antimicrobial and analgesic agents (Koz’minykh et al., 2004).
Antibacterial Activity : Studies on tertiary aminoalkanols hydrochlorides, related to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, have shown promising antibacterial activity. This highlights the compound's relevance in the search for new biologically active compounds (Isakhanyan et al., 2014).
Orientations Futures
The future research directions for “3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior and interactions with other molecules. Additionally, its potential as a drug could be explored further, given the interest in morpholine-containing compounds in pharmaceutical research .
Propriétés
IUPAC Name |
4-anilino-3-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGPUORGOKMAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)



![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
![1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364976.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
